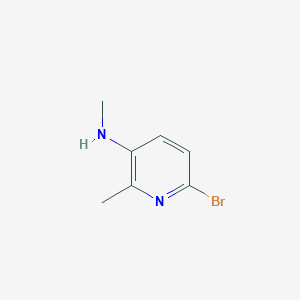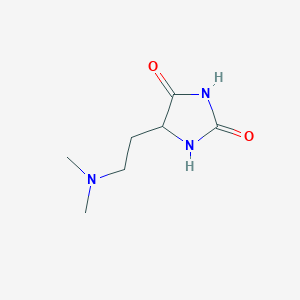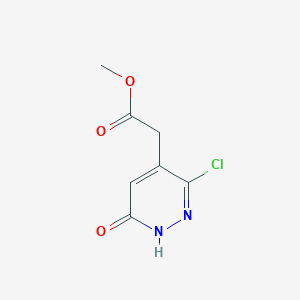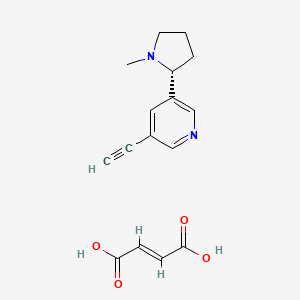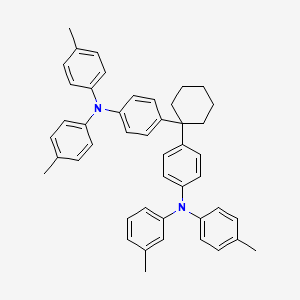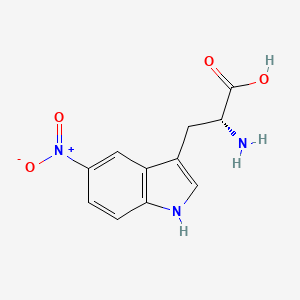![molecular formula C9H8N2O2S B12827036 2,6-Dimethyl-5-nitrobenzo[d]thiazole](/img/structure/B12827036.png)
2,6-Dimethyl-5-nitrobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-5-nitrobenzo[d]thiazole is a heterocyclic aromatic compound that features a benzothiazole ring substituted with two methyl groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-nitrobenzo[d]thiazole typically involves the nitration of 2,6-dimethylbenzo[d]thiazole. A common method includes the following steps:
Nitration Reaction: The starting material, 2,6-dimethylbenzo[d]thiazole, is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and decomposition.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-5-nitrobenzo[d]thiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, at positions ortho and para to the nitro group.
Nucleophilic Substitution: The nitro group can be displaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Electrophilic Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.
Nucleophilic Substitution: Sodium methoxide, potassium hydroxide.
Major Products Formed
Reduction: 2,6-Dimethyl-5-aminobenzo[d]thiazole.
Electrophilic Substitution: Halogenated, sulfonated, or further nitrated derivatives.
Nucleophilic Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
2,6-Dimethyl-5-nitrobenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials due to its electronic properties.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The biological activity of 2,6-Dimethyl-5-nitrobenzo[d]thiazole is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
2,6-Dimethyl-5-nitrobenzo[d]thiazole can be compared with other benzothiazole derivatives such as:
2-Methyl-5-nitrobenzo[d]thiazole: Lacks one methyl group, which may affect its reactivity and biological activity.
2,6-Dimethylbenzo[d]thiazole: Lacks the nitro group, resulting in different chemical and biological properties.
5-Nitrobenzo[d]thiazole: Lacks both methyl groups, which can influence its solubility and reactivity.
Properties
IUPAC Name |
2,6-dimethyl-5-nitro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-5-3-9-7(10-6(2)14-9)4-8(5)11(12)13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZFQVOVOQERCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
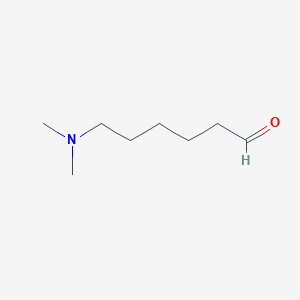



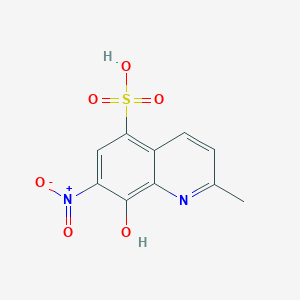

![1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12826985.png)
